Journal Name:Plasma Processes and Polymers
Journal ISSN:1612-8850
IF:3.877
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1612-8869
Year of Origin:2004
Publisher:Wiley-VCH Verlag
Number of Articles Per Year:119
Publishing Cycle:Monthly
OA or Not:Not
Plasma Processes and Polymers ( IF 3.877 ) Pub Date: 2022-07-12 , DOI: 10.1007/s40243-022-00211-6
Recent emphasis on carbon dioxide utilization has necessitated the exploration of different catalyst compositions other than copper-based systems that can significantly improve the activity and selectivity towards specific CO2 reduction products at low applied potential. In this study, a binary CoTe has been reported as an efficient electrocatalyst for CO2 reduction in aqueous medium under ambient conditions at neutral pH. CoTe showed high Faradaic efficiency and selectivity of 86.83 and 75%, respectively, for acetic acid at very low potential of − 0.25 V vs RHE. More intriguingly, C1 products like formic acid was formed preferentially at slightly higher applied potential achieving high formation rate of 547.24 μmol cm−2 h−1 at − 1.1 V vs RHE. CoTe showed better CO2RR activity when compared with Co3O4, which can be attributed to the enhanced electrochemical activity of the catalytically active transition metal center as well as improved intermediate adsorption on the catalyst surface. While reduced anion electronegativity and improved lattice covalency in tellurides enhance the electrochemical activity of Co, high d-electron density improves the intermediate CO adsorption on the catalyst site leading to CO2 reduction at lower applied potential and high selectivity for C2 products. CoTe also shows stable CO2RR catalytic activity for 50 h and low Tafel slope (50.3 mV dec–1) indicating faster reaction kinetics and robust functionality. Selective formation of value-added C2 products with low energy expense can make these catalysts potentially viable for integration with other CO2 capture technologies thereby, helping to close the carbon loop.
Plasma Processes and Polymers ( IF 3.877 ) Pub Date: 2021-12-27 , DOI: 10.1007/s40243-021-00206-9
Outstanding improvement in power conversion efficiency (PCE) over 25% in a very short period and promising research developments to reach the theoretical PCE limit of single junction solar cells, 33%, enables organic–inorganic perovskite solar cells (OIPSCs) to gain much attention in the scientific and industrial community. The simplicity of production of OIPSCs from precursor solution either on rigid or flexible substrates makes them even more attractive for low-cost roll-to-roll production processes. Though OIPSCs show as such higher PCE with simple solution processing methods, there are still unresolved issues, while attempts are made to commercialize these solar cells. Among the major problems is the instability of the photoactive layer of OIPSCs at the interface of the charge transport layers and /or electrodes during prolonged exposure to moisture, heat and radiation. To achieve matched PCE and stability, several techniques such as molecular and interfacial engineering of components in OIPSCs have been applied. Moreover, in recent times, engineering on additives, solvents, surface passivation, and structural tuning have been developed to reduce defects and large grain boundaries from the surface and/or interface of organic–inorganic perovskite films. Under this review, we have shown recently developed additives and passivation strategies, which are strongly focused to enhance PCE and long-term stability simultaneously.
Plasma Processes and Polymers ( IF 3.877 ) Pub Date: 2022-12-02 , DOI: 10.1007/s40243-022-00218-z
Tin oxide (SnO2) films were electrodeposited on graphite substrates using direct and pulse current electrodeposition techniques. The influence of applied current density on the morphological properties, crystal structure, and electrochemical behavior of the resulting films were studied by scanning electron microscope, X-ray diffraction spectroscopy, Mott–Schottky analysis, cyclic voltammetry, and electrochemical impedance spectroscopy techniques. The results showed that pulse electrodeposited films have porous flower-like morphology with smaller crystallite size and high donor density in comparison with direct current electrodeposited films that include equiaxed particles in their morphologies, such characteristics give them better electrochemical performance (higher degree of reversibility, higher specific capacitance, and faster lithium-ion diffusion) than those films that were synthesized by conventional direct current electrodeposition method. Furthermore, using higher applied current densities leads to the improvement of SnO2 films’ electrochemical performance due to the formation of the films with finer morphology that include more porosity and oxygen vacancies in their respective crystal structure.
Biodegradable methylcellulose biopolymer-derived activated porous carbon for dual energy application
Plasma Processes and Polymers ( IF 3.877 ) Pub Date: 2022-11-21 , DOI: 10.1007/s40243-022-00217-0
Activated porous carbon was synthesized from methylcellulose biopolymer through a two-step mechanism involving H3PO4 as an activating agent and then thermally carbonized in a tubular furnace under an inert atmosphere at 850 °C. The product was next rinsed with strong HCl, neutralized with deionized water, and dried in an oven at 80 °C. Then, to fully understand the behavior of the activated porous carbon, it was characterized using techniques such as X-ray diffraction (XRD), field emission scanning electron microscopy (FESEM), energy-dispersive X-ray spectroscopy (EDS), RAMAN spectroscopy, Brunauer–Emmett–Teller (BET), and thermal gravimetric analysis (TGA). Additionally, we have created dye-sensitive solar cells and an electric double-layer capacitor (EDLC) using this porous carbon produced from methylcellulose (DSSC). We used the above-mentioned prepared porous carbon for the electrode portion of the Electric Double-Layer Capacitor (EDLC) fabrication, and the maximized polymer electrolyte film made from the methyl cellulose (MC) biopolymer combined with 60 wt.% of 1-ethyl-3-methylimidazolium tricyanomethanide ionic liquid (IL), with a maximum conductivity of 1.93 × 10−2 S/cm, for the electrolyte. The fabricated EDLC device shows a specific capacitance of 60.8 F/gm at 5 mV/s scan rate which was confirmed by cyclovoltammetry and a low-frequency impedance plot in the CH electrochemical workstation. The DSSC device was fabricated using the same porous carbon as a material for the counter-electrode and the same composition polymer electrolyte that had been used in the EDLC as the electrolyte for the DSSC which yields an efficiency of 0.86%. The fill factor and other parameters were also calculated from the JV characteristics that had been characterized and obtained in the solar simulator.
Plasma Processes and Polymers ( IF 3.877 ) Pub Date: 2021-04-29 , DOI: 10.1007/s40243-021-00194-w
AbstractUnderstanding the mechanism of CO2 reduction on iron is crucial for the design of more efficient and cheaper iron electrocatalyst for CO2 conversion. In the present study, we have employed spin-polarized density functional theory calculations within the generalized gradient approximation (DFT-GGA) to elucidate the mechanism of CO2 reduction into carbon monoxide and formic acid on the Fe (100) facet. We also sort to understand the transformations of the other isomers of adsorbed CO2 on iron as earlier mechanistic studies are centred on the transformations of the C2v geometry alone and not the other possible conformations i.e., flip-C2v and Cs modes. Two alternative reduction routes were considered i.e., the direct CO2 dissociation against the hydrogen-assisted CO2 transformation through formate and carboxylate into CO and formic acid. Our results show that CO2 in the C2v mode is the precursor to the formation of both products i.e., CO and formic acid. Both the formation and transformation of CO2 in the Cs and flip-C2v is challenging kinetically and thermodynamically compared to the C2v mode. The formic acid formation is favoured over CO via the reverse water gas shift reaction mechanism on Fe (100). Both formic acid formation and CO formation will proceed via the carboxylate intermediate since formate is a stable intermediate whose transformation into formic acid is challenging both kinetically and thermodynamically. Graphic abstract
Plasma Processes and Polymers ( IF 3.877 ) Pub Date: 2021-07-02 , DOI: 10.1007/s40243-021-00197-7
Direct carbon fuel cell (DCFC) is a promising technology with high energy efficiency and abundant fuel. To date, a variety of DCFC configurations have been investigated, with molten hydroxide, molten carbonate or oxides being used as the electrolyte. Recently, there has been particular interest in DCFC with molten carbonate involved. The molten carbonate is either an electrolyte or a catalyst in different cell structures. In this review, we consider carbonate as the clue to discuss the function of carbonate in DCFCs, and start the paper by outlining the developments in terms of molten carbonate (MC)-based DCFC and its electrochemical oxidation processes. Thereafter, the composite electrolyte merging solid carbonate and mixed ionic–electronic conductors (MIEC) are discussed. Hybrid DCFC (HDCFCs ) combining molten carbonate and solid oxide fuel cell (SOFC) are also touched on. The primary function of carbonate (i.e., facilitating ion transfer and expanding the triple-phase boundaries) in these systems, is then discussed in detail. Finally, some issues are identified and a future outlook outlined, including a corrosion attack of cell components, reactions using inorganic salt from fuel ash, and wetting with carbon fuels.
Plasma Processes and Polymers ( IF 3.877 ) Pub Date: 2020-08-12 , DOI: 10.1007/s40243-020-00178-2
This article evaluates the thermal and energy performance of mortar blocks containing local agricultural waste. The mortar blocks were cast by the replacement of ordinary Portland cement (OPC) with varying amounts of date palm ash (DPA) in the range of 10–30%. Experiments and simulations were carried out to assess the thermal characteristics and energy performance of the specimens. A prototype office building was modeled and simulated in DesignBuilder (Version 6.1.06) with modified blocks prepared with DPA under the Arabian Gulf environment characterized by hot and humid climatic conditions of Dhahran, Saudi Arabia. The developed blocks are characterized as lightweight blocks based on density data which satisfy the requirement of ASTM C55-11. The analysis and simulation indicate that the incorporation of DPA improves the thermal resistance of up to 47%, enhances the indoor environment and yields annual energy consumption of up to 7.6%, consequently reduces the cost of masonry block production by ~ 11% without compromising the physical, chemical, and mechanical properties. The masonry blocks prepared with DPA found to be economical than conventional masonry blocks. It is postulated that the novel DPA-based developed blocks are significantly sustainable products which will contribute to the valorization of DPA waste along with the reduction in the cost of construction and operational cost of the building.
Plasma Processes and Polymers ( IF 3.877 ) Pub Date: 2020-06-15 , DOI: 10.1007/s40243-020-00174-6
Mechanical milling and a gas-selective polymer were used to protect MgH2 from oxidation and improve its dehydrogenation properties. MgH2 and poly(methyl methacrylate) (PMMA) were simultaneously ball-milled for 5 and 20 h, respectively, to prepare an air-resistant nanostructured composite. The properties of the nanostructured composite were studied by XRD, SEM, and FTIR methods. The dehydrogenation performance of all samples was investigated by TGA analysis. The hydrogen desorption performance of ball-milled samples was also evaluated after exposure to air for 4 weeks. Results showed that MgH2 desorbed about 0.79 wt.% of hydrogen after heating up to 300 ˚C and holding for 15 min at this temperature. The ball-milling of MgH2 and PMMA for 5 and 20 h led to hydrogen desorption of 6.21 and 6.10 wt.% after heating up to 300 ˚C and holding for 15 min at this temperature, respectively, which proved the surface protection of MgH2 from oxidation by PMMA. After 4 weeks of exposing the ball-milled MgH2–PMMA samples to air, their hydrogen desorption percentage at the same condition changed to 5.80 and 5.72 wt.% for 5 and 20 h milled samples, respectively. A slight reduction in the dehydrogenation percentage of air-exposed samples proved that the air stability of MgH2 had been significantly enhanced by its confinement with PMMA.
Plasma Processes and Polymers ( IF 3.877 ) Pub Date: 2023-04-12 , DOI: 10.1007/s40243-023-00232-9
In this work, we report that hydrogen (H2) doped in n-type a-Si:H thin films strongly influences the electronic correlation in increasing the conversion output power of solar cells. Type n a-Si:H thin films were grown using PECVD on ITO substrates with various H2-doping, to obtain various thin films for solar-cell applications. N-type a-Si:H thin films were prepared, and then characterized using ellipsometric spectroscopy, atomic force microscopy, Fourier transform infrared spectroscopy, and transmission electron microscopy. The addition of doped-H2 to the thin layer shows a decrease in optical conductivity, while the energy gap in the thin layer shows a significant increase in the a-Si:H-type thin layer. Our results show that H2 doping plays a very important role in the electronic structure, which is indicated by the significant energy gap difference. On the other hand, the bond structure of each H2-doped thin film showed a change from amorphous to nanocrystalline structures which were evenly distributed in each H2-doped bonding. Overall, we believe that the addition of doped-H2 to our findings could help increase the power conversion output of the solar cell due to the modification of the electronic structure.
Plasma Processes and Polymers ( IF 3.877 ) Pub Date: 2023-02-21 , DOI: 10.1007/s40243-023-00230-x
In this study, new polypyrrole films (ppy) were synthesized using a physical plasma deposition (PAPVD) system; where the equipment design and methodology for plasma-assisted pyrrole polymerization were improvement. The morphology, functional groups, and thermal stability of the polymer network films were characterized by X-ray photoelectron spectroscopy (XPS), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) techniques, respectively. The electrochemical properties of the films as capacitor were evaluated by cyclic voltammetry and electrochemical impedance spectroscopy. The results observed by SEM showed that the ppy 100W-1 and ppy 100W-2 films present uniformity in their structure. The analyses of TGA and DSC confirmed the improvement in stability; meanwhile for 100W-1 film, the presence of ppy bonds was corroborated by XPS. Plasma-activated ppy 100W-1 film exhibited higher capacitance and minor Rct resistance than that obtained for ppy 100W-2 film. The specific capacitances values of ppy 100W-1 and ppy 100w-2 films are 196 and 150 F/g in 1 M KCl. After charging and discharging tests of 1000 cycles at 5 mA cm−2 current density of ppy 100W-1 film retains 89% of its initial capacitance. Therefore, ppy 100W-1 film showed to be a promising material for use as an electrochemical capacitor.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
物理2区 | PHYSICS, APPLIED 物理:应用3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
14.20 | 57 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/ppap/